4-Amino-2-isopropoxy-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

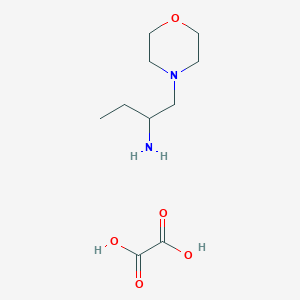

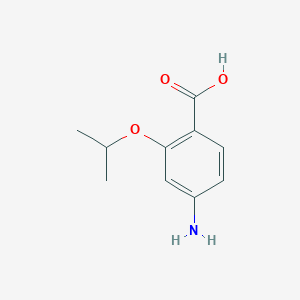

4-Amino-2-isopropoxy-benzoic acid is a derivative of 4-Aminobenzoic acid (also known as para-aminobenzoic acid or PABA), which is an organic compound with the formula H2NC6H4CO2H . The compound consists of a benzene ring substituted with amino and carboxyl groups . It is used to prepare 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine by reacting with N-phenylhydrazinecarbothioamide in the presence of phosphorus oxychloride .

Synthesis Analysis

The synthesis of 4-Amino-2-isopropoxy-benzoic acid and its derivatives often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki–Miyaura coupling reaction is also a common method used in the synthesis of organoboron compounds .Molecular Structure Analysis

The molecular structure of 4-Amino-2-isopropoxy-benzoic acid is similar to that of 4-Aminobenzoic acid, with the addition of an isopropoxy group . The compound has a benzene ring substituted with amino and carboxyl groups .Chemical Reactions Analysis

4-Amino-2-isopropoxy-benzoic acid, like other aminobenzoic acid derivatives, can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . It can also undergo protodeboronation, a process that involves the removal of a boron group from an organic compound .Scientific Research Applications

Degradation Pathways and By-products

Research into the degradation of acetaminophen by advanced oxidation processes (AOPs) highlights the generation of various by-products, including 4-aminophenol and benzoic acid derivatives. These studies elucidate the pathways and biotoxicity of degradation by-products, contributing to understanding the environmental impact and treatment strategies for recalcitrant compounds in water sources (Qutob et al., 2022).

Pharmacokinetics and Stability

Nitisinone (NTBC), a related compound, was explored for its stability and degradation products under various conditions, revealing the formation of 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA). Such studies are crucial for understanding the pharmacokinetics and safety of pharmaceutical compounds, as well as their environmental stability and impact (Barchańska et al., 2019).

Biological Activities and Interactions

The review on benzoic acid and its derivatives, including their role as food and feed additives, emphasizes the modulation of gut functions. This research demonstrates the importance of such compounds in promoting health through dietary means and their potential therapeutic applications in improving gut functions and overall health (Mao et al., 2019).

Environmental and Health Implications

Studies on the toxicity and environmental impact of herbicides, like 2,4-D, provide insights into the ecological consequences and health risks of chemical compounds. This knowledge is crucial for developing safer agricultural practices and understanding the long-term effects of chemical exposure on health and the environment (Zuanazzi et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Aminosalicylic acid, a compound with a similar structure, is known to target mycobacterium tuberculosis . It’s important to note that the specific targets can vary depending on the structural differences between the compounds.

Mode of Action

Aminosalicylic acid, a structurally similar compound, has been reported to inhibit the synthesis of folic acid in mycobacterium tuberculosis . It does this by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .

Biochemical Pathways

Aminosalicylic acid is known to inhibit folic acid synthesis , which is a crucial pathway for the survival and growth of many bacteria. By inhibiting this pathway, aminosalicylic acid can prevent the growth and multiplication of bacteria.

Pharmacokinetics

Aminosalicylic acid, a structurally similar compound, is known to have a short serum half-life of one hour for the free drug

Result of Action

Aminosalicylic acid is known to have bacteriostatic effects against mycobacterium tuberculosis . This means it prevents the bacteria from multiplying without necessarily killing them. It also inhibits the onset of bacterial resistance to other drugs such as streptomycin and isoniazid .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by various environmental factors . These include the reaction conditions and the nature of the organoboron reagents used .

properties

IUPAC Name |

4-amino-2-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAHWRSVLGUIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-isopropoxy-benzoic acid | |

CAS RN |

2486-78-4 |

Source

|

| Record name | 4-amino-2-(propan-2-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2539221.png)

amino}cyclobutan-1-ol](/img/structure/B2539222.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2539227.png)

![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)

![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)

![[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2539237.png)